Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester
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Overview
Description
Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester is a chemical compound with the molecular formula C16H20O3S and a molecular weight of 292.399 . This compound is known for its unique structure, which includes a cyclohexane ring, an acetic acid moiety, and a phenylthio group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester involves several steps. One common method includes the reaction of cyclohexanone with ethyl chloroacetate in the presence of a base to form ethyl 2-oxocyclohexanecarboxylate. This intermediate is then reacted with thiophenol under acidic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester involves its interaction with specific molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The ketone and ester groups can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester can be compared with similar compounds such as:
Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester: This compound lacks the phenylthio group, making it less reactive in certain chemical reactions.
Phenoxy acetic acid derivatives: These compounds have different substituents on the acetic acid moiety, leading to variations in their chemical and biological properties
Properties
CAS No. |
651315-16-1 |
---|---|
Molecular Formula |
C16H20O3S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
ethyl 2-(2-oxo-1-phenylsulfanylcyclohexyl)acetate |
InChI |
InChI=1S/C16H20O3S/c1-2-19-15(18)12-16(11-7-6-10-14(16)17)20-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3 |
InChI Key |
YDVQILMEVKAVKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
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